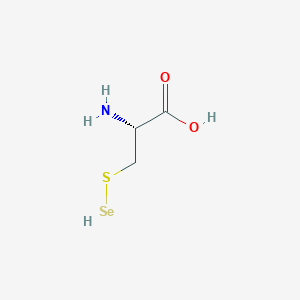
S-Selanyl Cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Selanyl Cysteine: is an organic compound belonging to the class of L-cysteine-S-conjugates, where the thio-group is conjugated with selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Selanyl Cysteine typically involves the conjugation of L-cysteine with selenium. One common method includes the use of selenocysteinyl electrophiles, which are generated using inorganic oxidants like potassium persulfate (K2S2O8) or mild Lewis acids such as copper(II) bromide (CuBr2). These electrophiles are then trapped with appropriate substrates to form the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may include steps like emulsion solvent evaporation techniques to enhance the bioavailability and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: S-Selanyl Cysteine undergoes various chemical reactions, including:
Oxidation: The compound can catalyze the oxidation of thiols to disulfides.
Reduction: It can also reduce disulfides to thiols.
Substitution: Selenocysteine can participate in substitution reactions due to its nucleophilic selenol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or molecular oxygen (O2) are commonly used oxidizing agents.
Reduction: Reducing agents like glutathione (GSH) are often employed.
Substitution: Various electrophiles can be used under mild conditions to facilitate substitution reactions.
Major Products:
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are produced as a result of reduction reactions.
Substitution: Depending on the electrophile used, various substituted selenocysteine derivatives can be formed.
Scientific Research Applications
Chemistry: S-Selanyl Cysteine is used in the synthesis of heterocyclic compounds, such as coumarins and quinolinones, through cyclization reactions. These compounds have significant applications in medicinal chemistry .
Biology: In biological systems, this compound is incorporated into selenoproteins, which play crucial roles in redox homeostasis and antioxidant defense mechanisms .
Medicine: The compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its neuroprotective effects and its ability to modulate oxidative stress in neurological diseases .
Industry: this compound is used in the development of bioanalytical methods and drug delivery systems, such as nanoparticles, to enhance the bioavailability of therapeutic agents .
Mechanism of Action
S-Selanyl Cysteine exerts its effects primarily through its incorporation into selenoproteins, which are involved in redox reactions. The selenol group in the compound acts as a nucleophile, participating in the reduction of disulfides and the oxidation of thiols. This activity is crucial for maintaining cellular redox balance and protecting against oxidative damage .
Comparison with Similar Compounds
Selenocysteine: Similar to S-Selanyl Cysteine, but with selenium directly replacing sulfur in the cysteine molecule.
S-Allyl Cysteine: Another sulfur-containing amino acid with antioxidant properties, derived from garlic.
S-Phenyl-L-Cysteine: A derivative of cysteine with a phenyl group, used in various synthetic applications.
Uniqueness: this compound is unique due to its conjugation of selenium with the thio-group of cysteine, which imparts distinct redox properties and enhances its reactivity compared to sulfur analogs. This makes it particularly valuable in redox biology and therapeutic applications .
Properties
Molecular Formula |
C3H7NO2SSe |
|---|---|
Molecular Weight |
200.13 g/mol |
IUPAC Name |
(2R)-2-amino-3-selanylsulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2SSe/c4-2(1-7-8)3(5)6/h2,8H,1,4H2,(H,5,6)/t2-/m0/s1 |
InChI Key |
KRUPEGHZMWTFPP-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S[SeH] |
Canonical SMILES |
C(C(C(=O)O)N)S[SeH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















